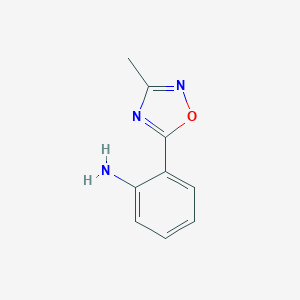

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Descripción general

Descripción

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is an organic compound with the molecular formula C9H9N3O. It features a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and an aniline moiety at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the aniline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Aplicaciones Científicas De Investigación

Properties

- Molecular Formula : C9H9N3O

- Molecular Weight : 175.19 g/mol

- Appearance : Typically appears as a solid at room temperature.

Chemical Research

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in materials science and catalysis .

Biological Applications

The compound and its derivatives have shown promise as enzyme inhibitors and bioactive agents. Research indicates that certain derivatives exhibit potential therapeutic properties such as:

- Anticancer Activity : Studies have highlighted the efficacy of oxadiazole derivatives against various cancer cell lines, suggesting their role as apoptosis inducers .

- Antimicrobial Properties : Some derivatives have been investigated for their ability to combat bacterial and fungal infections .

Medicinal Chemistry

Research has explored the therapeutic potential of 1,2,4-oxadiazole derivatives for various medical applications:

- Anticancer Agents : Derivatives of this compound have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. For instance, one study reported a derivative with an IC50 value of approximately 92.4 µM against multiple cancer cell lines .

- Anti-inflammatory and Analgesic Properties : Some studies suggest that oxadiazole derivatives may also exhibit anti-inflammatory effects, making them candidates for further pharmacological exploration .

Industrial Applications

In industry, this compound is utilized in:

- The development of energetic materials , which are essential in propellants and explosives.

- The creation of fluorescent dyes used in various applications including biological imaging.

- The formulation of sensors that can detect specific chemical species due to their unique optical properties .

Case Study 1: Anticancer Activity

A study by Kucukoglu et al. synthesized Schiff bases fused with 1,2,4-oxadiazoles and evaluated their activity against eight cancer cell lines. The results indicated that some compounds exhibited higher biological potency than standard chemotherapy agents like 5-fluorouracil .

Case Study 2: Enzyme Inhibition

Research conducted by Moniot et al. investigated a series of substituted oxadiazole derivatives as selective inhibitors for specific enzymes involved in cancer progression. Their findings support the potential use of these compounds in therapeutic settings aimed at cancer treatment .

Mecanismo De Acción

The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as selective inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy . The compound’s effects are mediated through binding to these targets and modulating their activity, leading to the desired biological outcomes.

Comparación Con Compuestos Similares

Similar Compounds

2-(1,2,4-Oxadiazol-5-yl)aniline: Similar in structure but lacks the methyl group at the 3-position.

3-Methyl-1,2,4-oxadiazole: Lacks the aniline moiety.

1,2,4-Oxadiazole derivatives: Various derivatives with different substituents on the oxadiazole ring.

Uniqueness

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is unique due to the presence of both the methyl-substituted oxadiazole ring and the aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .

Actividad Biológica

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a 1,2,4-oxadiazole ring substituted with a methyl group and an aniline moiety. The presence of the oxadiazole ring is crucial for its biological activity, as it can interact with various molecular targets within biological systems.

Biological Activity Overview

The biological activities of oxadiazole derivatives have been extensively studied. Notably, 1,2,4-oxadiazole compounds exhibit a range of pharmacological effects including:

- Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some compounds display activity against bacterial and fungal pathogens.

- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory pathways.

Anticancer Activity

Recent studies have demonstrated that this compound and its derivatives possess notable anticancer properties. For instance:

-

Cytotoxicity : The compound has been tested against several cancer cell lines including human breast adenocarcinoma (MCF-7), lung adenocarcinoma (A549), and colon cancer (HT-29). In vitro assays revealed IC50 values indicating significant cytotoxicity. For example:

Cell Line IC50 (µM) MCF-7 2.76 A549 9.27 HT-29 1.143

These values suggest that the compound is particularly effective against renal cancer cells.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Inhibition of Kinases : The oxadiazole ring can inhibit specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : Flow cytometry assays indicate that this compound can induce apoptosis in a dose-dependent manner across various cancer cell lines .

- Targeting Carbonic Anhydrases : Some studies highlight the ability of oxadiazole derivatives to selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .

Case Studies

Several case studies have illustrated the potential of oxadiazole derivatives in drug discovery:

- Synthesis and Evaluation : A study synthesized various derivatives of 1,2,4-oxadiazoles and evaluated their anticancer activity. Notably, one derivative showed higher potency than traditional chemotherapeutics like doxorubicin .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| Doxorubicin | Anticancer | ~10 |

| 3-Methyl-1,2,4-Oxadiazole Derivative | Anticancer | ~5 |

| This compound | Anticancer | 2.76 |

Propiedades

IUPAC Name |

2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENHPXCQTHIVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506541 | |

| Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76629-36-2 | |

| Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.